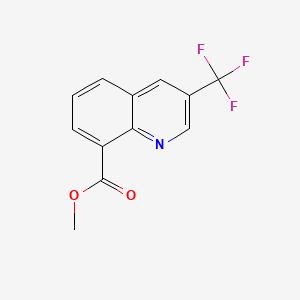![molecular formula C23H24N4O B12521249 Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- CAS No. 820977-27-3](/img/structure/B12521249.png)
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- is a complex heterocyclic compound that combines the structural features of quinoline and indole. Quinoline is a nitrogen-containing aromatic compound, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these two structures in a single molecule endows it with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. Some of the common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes.
For the specific compound Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-, the synthesis would likely involve a multi-step process combining these methods with additional steps to introduce the methoxy and piperazinylmethyl groups.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits.
化学反応の分析
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of quinoline can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents, and nucleophilic substitution using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with functional groups like halogens, amines, and thiols.
科学的研究の応用
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antimalarial and anticancer agent.
Industry: Used in the development of dyes, agrochemicals, and materials with specific electronic properties.
作用機序
The mechanism of action of quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperazinylmethyl group enhances the compound’s ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- can be compared with other similar compounds, such as:
Quinoline: A simpler structure with similar aromatic properties but lacking the indole and piperazinylmethyl groups.
Indole: A bicyclic structure with biological activity but lacking the quinoline moiety.
Tetrahydroquinoline: A reduced form of quinoline with different chemical reactivity and biological activity.
The unique combination of quinoline, indole, and piperazinylmethyl groups in a single molecule makes Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- a versatile compound with distinct chemical and biological properties.
特性
CAS番号 |
820977-27-3 |
|---|---|
分子式 |
C23H24N4O |
分子量 |
372.5 g/mol |
IUPAC名 |
2-methoxy-3-[5-(piperazin-1-ylmethyl)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C23H24N4O/c1-28-23-19(13-17-4-2-3-5-20(17)26-23)22-14-18-12-16(6-7-21(18)25-22)15-27-10-8-24-9-11-27/h2-7,12-14,24-25H,8-11,15H2,1H3 |
InChIキー |
DOJAUXABQKQJSJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=CC=CC=C2C=C1C3=CC4=C(N3)C=CC(=C4)CN5CCNCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
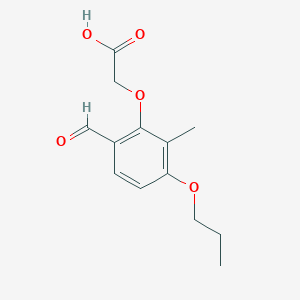
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
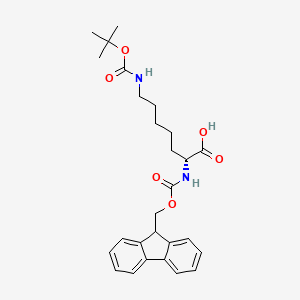

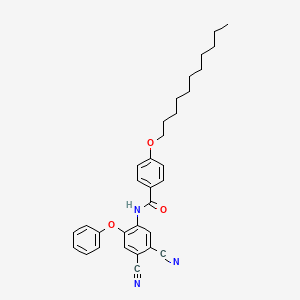
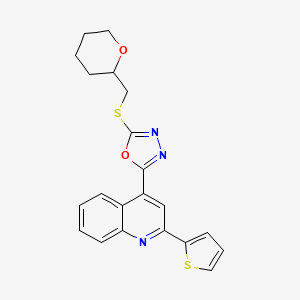


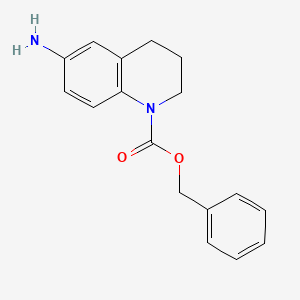
![1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-](/img/structure/B12521224.png)
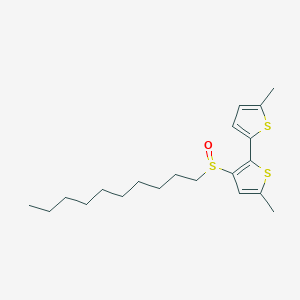
![2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12521231.png)
